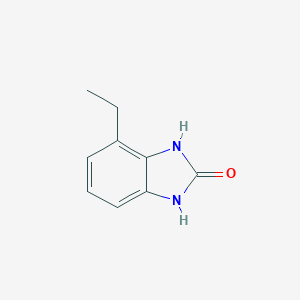![molecular formula C39H55N9O9S3 B012693 (2S)-6-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid CAS No. 104234-99-3](/img/structure/B12693.png)
(2S)-6-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3’-dithiopropionyl)lysine is a synthetic peptide derivative. This compound is known for its chemotactic properties, meaning it can attract cells, particularly polymorphonuclear leukocytes, which are a type of white blood cell . The compound is often used in scientific research to study cell signaling and immune responses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3’-dithiopropionyl)lysine involves multiple steps:
Peptide Synthesis: The peptide backbone is synthesized using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain.
Formylation: The N-terminal methionine is formylated using formic acid or formyl chloride under mild conditions.
Azidosalicylamido Modification: The lysine residue is modified with 4-azidosalicylic acid using carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers for the SPPS process, followed by large-scale chemical reactors for the subsequent modification steps. Quality control measures such as HPLC (High-Performance Liquid Chromatography) and mass spectrometry would be employed to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Oxidation: The methionine residue can undergo oxidation to form methionine sulfoxide.
Reduction: The dithiopropionyl group can be reduced to free thiols.
Substitution: The azido group can participate in click chemistry reactions, such as azide-alkyne cycloaddition.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Copper(I) catalysts for click chemistry reactions.
Major Products
Oxidation: Methionine sulfoxide derivative.
Reduction: Free thiol-containing peptide.
Substitution: Triazole-linked peptide derivatives.
科学研究应用
N-Formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3’-dithiopropionyl)lysine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide modifications and reactions.
Biology: Employed in studies of cell signaling, particularly in immune cells.
Medicine: Investigated for its potential in drug delivery systems due to its ability to target specific cells.
Industry: Utilized in the development of biosensors and diagnostic tools.
作用机制
The compound exerts its effects primarily through its chemotactic properties. It binds to specific receptors on the surface of polymorphonuclear leukocytes, triggering a signaling cascade that leads to cell migration and activation. The azido and dithiopropionyl groups allow for further functionalization, enabling the compound to be used in various bioorthogonal reactions.
相似化合物的比较
Similar Compounds
N-Formylmethionine-leucyl-phenylalanine: A simpler formylated tripeptide with similar chemotactic properties.
N-Formylmethionine-leucyl-phenylalanyl-(N-dansyl)lysine: A derivative with a dansyl group for fluorescence studies.
Uniqueness
N-Formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3’-dithiopropionyl)lysine is unique due to its multifunctional groups, which allow for a wide range of chemical modifications and applications. The presence of the azido and dithiopropionyl groups makes it particularly versatile for bioorthogonal chemistry and targeted drug delivery.
属性
CAS 编号 |
104234-99-3 |
|---|---|
分子式 |
C39H55N9O9S3 |
分子量 |
890.1 g/mol |
IUPAC 名称 |
(2S)-6-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C39H55N9O9S3/c1-25(2)21-31(45-36(53)29(43-24-49)14-18-58-3)37(54)46-32(22-26-9-5-4-6-10-26)38(55)44-30(39(56)57)11-7-8-16-41-34(51)15-19-59-60-20-17-42-35(52)28-13-12-27(47-48-40)23-33(28)50/h4-6,9-10,12-13,23-25,29-32,50H,7-8,11,14-22H2,1-3H3,(H,41,51)(H,42,52)(H,43,49)(H,44,55)(H,45,53)(H,46,54)(H,56,57)/t29-,30-,31-,32-/m0/s1 |
InChI 键 |
GXPKVLSZDUGLIV-YDPTYEFTSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)C(=O)O)NC(=O)C(CCSC)NC=O |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)C(=O)O)NC(=O)[C@H](CCSC)NC=O |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)C(=O)O)NC(=O)C(CCSC)NC=O |
Key on ui other cas no. |
104234-99-3 |
序列 |
MLFX |
同义词 |
FMLPL-SASD formyl-Met-Leu-Phe-SASD-Lys N-formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3'-dithiopropionyl)lysine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


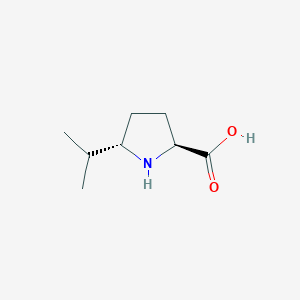
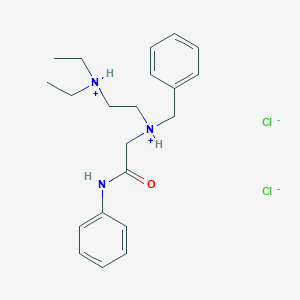
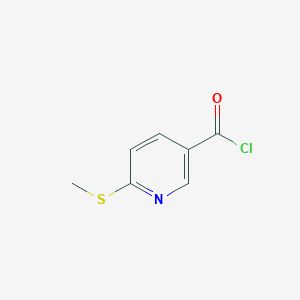

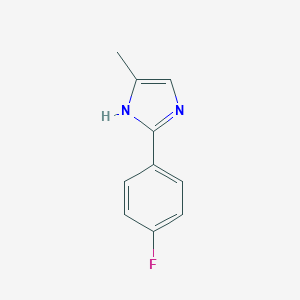
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide](/img/structure/B12624.png)




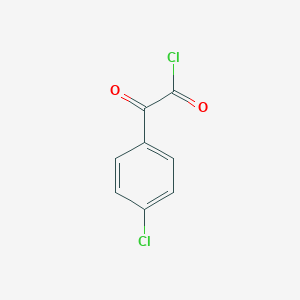
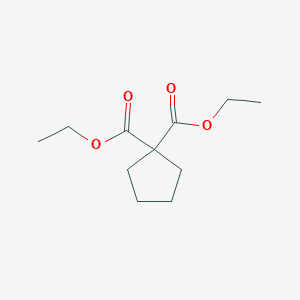
![6-[(tert-butyldimethylsilyl)oxy]-1H-indole](/img/structure/B12634.png)
